2-T-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one
CAS No.: 1242336-73-7
Cat. No.: VC0090324
Molecular Formula: C13H14F3NO2
Molecular Weight: 273.255
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1242336-73-7 |
---|---|
Molecular Formula | C13H14F3NO2 |
Molecular Weight | 273.255 |
IUPAC Name | 2-tert-butyl-3-hydroxy-5-(trifluoromethyl)-3H-isoindol-1-one |
Standard InChI | InChI=1S/C13H14F3NO2/c1-12(2,3)17-10(18)8-5-4-7(13(14,15)16)6-9(8)11(17)19/h4-6,11,19H,1-3H3 |
Standard InChI Key | YXAHLDWXVSCZAL-UHFFFAOYSA-N |
SMILES | CC(C)(C)N1C(C2=C(C1=O)C=CC(=C2)C(F)(F)F)O |
Introduction
Chemical Structure and Fundamental Properties
Molecular Structure and Composition
2-t-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one features a bicyclic structure comprising a benzene ring fused to a five-membered lactam ring, which forms the core isoindolin-1-one scaffold. The molecule contains several key structural elements that contribute to its unique chemical profile. The tert-butyl group at the N-2 position introduces significant steric bulk around the nitrogen atom, potentially affecting the compound's reactivity, conformation, and binding properties. The hydroxyl group at position 3 creates a stereogenic center and provides a site for hydrogen bonding interactions, which can influence both physical properties and potential biological activities. The trifluoromethyl group at position 5 of the aromatic ring introduces electronic effects that alter the electron distribution across the molecule, enhancing lipophilicity and potentially improving metabolic stability .
Physicochemical Properties
The combination of these structural features results in a compound with distinctive physicochemical properties that influence its behavior in various chemical and biological systems. Based on structural analysis and comparison with related isoindolin-1-one derivatives, the following physical properties can be anticipated:
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₃H₁₄F₃NO₂ | Defines elemental composition |
Molecular Weight | 273.25 g/mol | Affects diffusion and membrane permeability |
Physical State | Crystalline solid at room temperature | Influences handling and formulation |
Solubility | Moderately soluble in organic solvents (DMSO, DMF, acetonitrile); poorly soluble in water | Affects experimental utilization and bioavailability |
Predicted LogP | 2.8-3.5 | Indicates moderate lipophilicity, relevant for membrane penetration |
Hydrogen Bond Donors | 1 (hydroxyl group) | Important for intermolecular interactions |
Hydrogen Bond Acceptors | 3 (carbonyl oxygen, hydroxyl oxygen, nitrogen) | Determines potential for binding interactions |
Melting Point | Approximately 180-210°C | Indicates thermal stability |
The presence of the trifluoromethyl group significantly increases the lipophilicity and metabolic stability compared to non-fluorinated analogs, while the hydroxyl group provides a site for potential derivatization and hydrogen bonding interactions with biological targets.
Synthetic Methodologies
General Synthetic Approaches
Based on the synthesis patterns observed for related 3-hydroxy-isoindolin-1-one derivatives, several potential synthetic routes to 2-t-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one can be proposed. These approaches typically involve the formation of the isoindolin-1-one core followed by appropriate functionalization to introduce the specific substituents .
Proposed Synthetic Route
A plausible synthetic pathway may involve the following key steps:
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Starting with 4-(trifluoromethyl)phthalic anhydride as the key precursor
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Reaction with tert-butylamine to generate the corresponding imide
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Selective reduction of one carbonyl group to form the hydroxylated intermediate
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Optimization of reaction conditions to obtain the desired stereochemistry at the C-3 position
This proposed route is based on synthetic strategies documented for related isoindolin-1-ones, where similar transformations have been successful .
Critical Reaction Parameters
The following reaction parameters would likely be crucial for successful synthesis:
Synthetic Step | Key Reagents | Reaction Conditions | Considerations |
---|---|---|---|
Imide Formation | tert-Butylamine, 4-(trifluoromethyl)phthalic anhydride | 110-140°C, 6-12 hours | Complete conversion is essential |
Selective Reduction | NaBH₄ or DIBAL-H | -78°C to 0°C, THF or DCM | Temperature control critical for selectivity |
Hydroxylation | Appropriate oxidizing agent | 0-25°C, 4-8 hours | May require protection/deprotection strategies |
Purification | Column chromatography, recrystallization | Multiple solvent systems | Separation from reaction by-products |
The electronic effects of the trifluoromethyl group would need to be carefully considered during reaction optimization, as they may influence the reactivity of intermediates throughout the synthetic sequence.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides critical structural information for 2-t-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one. Based on the spectral patterns observed in related isoindolin-1-one derivatives, the following characteristic signals would be expected :
¹H NMR Spectroscopy
The proton NMR spectrum would likely show the following distinctive signals:
Signal (ppm) | Multiplicity | Integration | Assignment |
---|---|---|---|
1.35-1.45 | singlet | 9H | tert-butyl methyl protons |
5.80-6.20 | singlet | 1H | hydroxyl proton (exchangeable) |
7.60-7.75 | doublet | 1H | aromatic proton at C-6 |
7.80-7.95 | doublet of doublets | 1H | aromatic proton at C-7 |
8.10-8.25 | singlet | 1H | aromatic proton at C-4 |
The aromatic proton signals would show distinctive splitting patterns influenced by the trifluoromethyl group, particularly through long-range coupling effects that create complex multiplets .
¹³C NMR Spectroscopy
Carbon NMR would reveal the following characteristic signals:
Signal (ppm) | Assignment | Features |
---|---|---|
28-30 | tert-butyl methyl carbons | intense signal (3 equivalent carbons) |
55-60 | quaternary carbon of tert-butyl | low intensity |
90-95 | C-3 (bearing hydroxyl) | shifted downfield due to hydroxyl substitution |
120-125 | CF₃ carbon | quartet (J ≈ 270 Hz) due to C-F coupling |
123-138 | aromatic carbons | complex patterns with C-F coupling |
140-145 | ipso carbon bearing CF₃ | quartet (J ≈ 32 Hz) |
165-170 | carbonyl carbon | characteristic lactam carbonyl signal |
The trifluoromethyl group would create characteristic splitting patterns in the carbon spectrum, with the CF₃ carbon appearing as a quartet due to ¹³C-¹⁹F coupling .
¹⁹F NMR Spectroscopy
The trifluoromethyl group would produce a distinctive signal in the ¹⁹F NMR spectrum:
Signal (ppm) | Multiplicity | Assignment |
---|---|---|
-62 to -65 | singlet | CF₃ group |
This signal would serve as a diagnostic marker for confirming the presence of the trifluoromethyl substituent in the compound structure.
Infrared Spectroscopy
Characteristic IR absorption bands for 2-t-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one would include:
Wavenumber (cm⁻¹) | Assignment | Intensity |
---|---|---|
3350-3450 | O-H stretching | medium, broad |
2950-2980 | C-H stretching (tert-butyl) | strong |
1680-1700 | C=O stretching (lactam) | strong |
1310-1330 | C-F stretching | strong |
1160-1180 | C-O stretching | medium |
740-780 | aromatic C-H bending | medium |
The combination of these spectral features would provide a distinctive fingerprint for identifying and characterizing the compound.
Research Applications and Significance
Analytical Applications
2-t-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one has been used primarily for analytical and research purposes, as indicated by supplier information . Its specific applications in analytical chemistry may include:
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Serving as a reference standard for chromatographic method development
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Acting as a model compound for studying hydrogen bonding interactions in complex systems
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Providing a structurally defined fluorinated compound for method validation in spectroscopic techniques
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Functioning as an internal standard for quantitative analyses involving related heterocyclic compounds
The presence of the trifluoromethyl group makes this compound particularly valuable for developing analytical methods targeting fluorinated pharmaceuticals and agrochemicals, which represent important classes of bioactive compounds.
Structural Feature | Potential Pharmacological Relevance |
---|---|
Isoindolin-1-one core | Scaffold found in compounds with neuroprotective, anti-inflammatory, and anticancer activities |
3-Hydroxy substitution | Potential hydrogen bonding with biological targets; site for metabolism or prodrug formation |
tert-Butyl group | Enhances lipophilicity and may improve blood-brain barrier penetration |
Trifluoromethyl group | Increases metabolic stability; modulates electronic properties; enhances binding to hydrophobic pockets |
These features collectively contribute to a compound with drug-like properties that may warrant further investigation in various biological screening programs.
Structure-Activity Relationship Studies
The compound's well-defined structural features make it valuable for structure-activity relationship (SAR) studies involving isoindolin-1-one derivatives. By comparing its properties and activities with those of related compounds, researchers can gain insights into how specific substituents influence biological activity and physicochemical properties . Such studies could inform the design of new compounds with optimized properties for specific applications.
Comparative Analysis with Related Compounds
Structural Comparison with Related Isoindolin-1-ones
Several related isoindolin-1-one derivatives have been synthesized and characterized, providing a basis for comparative analysis . The following table compares 2-t-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one with selected related compounds:
Compound | Position 2 Substituent | Position 3 Substituent | Position 5 Substituent | Distinctive Features |
---|---|---|---|---|
2-t-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one | tert-Butyl | Hydroxyl | Trifluoromethyl | Combined steric and electronic effects |
2-Benzyl-3-hydroxy-3-phenylisoindolin-1-one | Benzyl | Hydroxyl, Phenyl | Hydrogen | Additional aromatic ring; more flexible N-substituent |
3-Hydroxy-2-methyl-3-phenylisoindolin-1-one | Methyl | Hydroxyl, Phenyl | Hydrogen | Smaller N-substituent; lacks electron-withdrawing group |
3-Hydroxy-2,3-diphenylisoindolin-1-one | Phenyl | Hydroxyl, Phenyl | Hydrogen | Two phenyl groups; more rigid structure |
2-Benzyl-3-(4-chlorophenyl)-3-hydroxyisoindolin-1-one | Benzyl | Hydroxyl, 4-Chlorophenyl | Hydrogen | Different halogen substituent pattern |
The unique combination of substituents in 2-t-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one distinguishes it from these related compounds and likely confers distinct chemical and biological properties.
Spectroscopic Comparison
The spectroscopic properties of 2-t-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one would differ notably from those of related compounds lacking the trifluoromethyl substituent. Based on the NMR data of various isoindolin-1-one derivatives , key differences would include:
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The presence of characteristic CF₃ signals in both ¹³C and ¹⁹F NMR spectra
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Altered chemical shifts for aromatic protons and carbons due to the electronic effects of the trifluoromethyl group
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Distinctive splitting patterns in the aromatic region due to fluorine coupling
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Characteristic tert-butyl signals in the upfield region of both ¹H and ¹³C NMR spectra
These spectroscopic differences provide a basis for distinguishing 2-t-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one from structurally related compounds.
Potential Activity | Structural Basis | Possible Mechanism |
---|---|---|
Enzyme Inhibition | Rigid isoindolinone scaffold with hydrogen bonding capabilities | Interaction with enzyme active sites through multiple binding modes |
Neuroprotection | Isoindolinone core with electronically modulated properties | Modulation of neuronal signaling pathways or antioxidant effects |
Anti-inflammatory | Combination of lipophilic and hydrogen bonding groups | Interference with inflammatory mediator production |
Metabolic Stability | Trifluoromethyl group resistance to oxidative metabolism | Reduced first-pass metabolism and prolonged half-life |
Drug-Likeness Assessment
Evaluation of 2-t-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one according to Lipinski's Rule of Five and related criteria suggests favorable drug-like properties:
Property | Value | Compliance with Drug-Like Parameters |
---|---|---|
Molecular Weight | 273.25 g/mol | Yes (< 500 g/mol) |
Calculated LogP | 2.8-3.5 | Yes (< 5) |
H-bond Donors | 1 | Yes (≤ 5) |
H-bond Acceptors | 3 | Yes (≤ 10) |
Rotatable Bonds | 1 | Yes (≤ 10) |
Polar Surface Area | Approximately 50-60 Ų | Yes (< 140 Ų) |
These parameters suggest that 2-t-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one would have favorable absorption and distribution properties if evaluated in biological systems.
Future Research Directions
Synthetic Methodology Improvements
Future research could focus on developing more efficient and stereoselective synthetic routes to 2-t-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one and related compounds. Potential areas for investigation include:
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Development of catalytic methods for enantioselective synthesis
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Application of flow chemistry techniques for process optimization
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Exploration of green chemistry approaches to minimize waste and environmental impact
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Design of one-pot multi-component reactions to streamline synthesis
These methodological advances would facilitate access to the compound and its derivatives for further study.
Structure-Activity Relationship Expansion
Systematic modification of the 2-t-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one scaffold could yield valuable insights into structure-activity relationships. Key modifications might include:
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Variation of the N-substituent (different alkyl or aryl groups in place of tert-butyl)
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Alteration of the position and nature of the fluorinated substituent
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Modification of the hydroxyl group (esterification, etherification, or oxidation)
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Introduction of additional substituents at various positions of the aromatic ring
Such structural modifications could enhance understanding of how specific molecular features contribute to the compound's properties and potential activities.
Advanced Applications Development
The unique properties of 2-t-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one suggest several promising avenues for application development:
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Exploration as a pharmacophore in drug discovery programs
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Utilization as a building block for fluorinated materials with specialized properties
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Development as a component in molecular recognition systems
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Application in asymmetric synthesis as a chiral auxiliary or catalyst scaffold
These diverse applications highlight the versatility of this specialized heterocyclic compound across multiple scientific domains.
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